2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol
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Overview
Description
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol is a complex organic compound with the molecular formula C8H8Cl6O4 It is known for its unique structure, which includes two trichloromethyl groups and a hexahydrofurofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol typically involves the reaction of hexahydrofurofuran derivatives with trichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated furan derivatives, while substitution reactions can produce a variety of functionalized furan compounds .
Scientific Research Applications
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol involves its interaction with molecular targets in biological systems. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. The compound’s unique ring structure allows it to interact with specific molecular pathways, potentially affecting cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
Hexahydrofurofuran derivatives: Compounds with similar ring structures but different substituents.
Trichloromethyl compounds: Molecules containing trichloromethyl groups but lacking the furan ring system.
Uniqueness
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol is unique due to the combination of its trichloromethyl groups and hexahydrofurofuran ring system. This combination imparts distinctive chemical properties, such as high reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
6279-43-2 |
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Molecular Formula |
C8H8Cl6O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2,5-bis(trichloromethyl)-2,3,5,6-tetrahydrofuro[3,2-b]furan-3a,6a-diol |
InChI |
InChI=1S/C8H8Cl6O4/c9-7(10,11)3-1-5(15)6(16,17-3)2-4(18-5)8(12,13)14/h3-4,15-16H,1-2H2 |
InChI Key |
ILZPXCIRVHHHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2(C1(OC(C2)C(Cl)(Cl)Cl)O)O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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